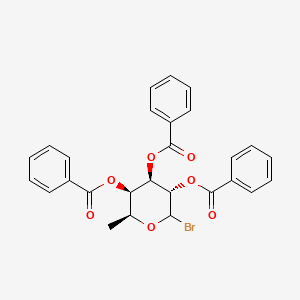

Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose, also known as this compound, is a useful research compound. Its molecular formula is C₂₇H₂₃BrO₇ and its molecular weight is 539.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose is a fucosylated carbohydrate derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromine atom and three benzoyl protecting groups on the fucose moiety, which may influence its reactivity and interactions with biological systems.

Chemical Structure and Properties

The chemical formula for this compound is C21H22BrO5, with a molecular weight of approximately 420.31 g/mol. The compound's structure includes a fucopyranose ring that is modified with benzoyl groups, making it lipophilic and potentially enhancing its membrane permeability.

Antimicrobial Properties

Research indicates that fucosylated compounds can exhibit antimicrobial activity. A study demonstrated that derivatives of L-fucose, including this compound, showed significant inhibition against various bacterial strains. The mechanism is believed to involve interference with bacterial adhesion and biofilm formation due to the structural similarity to host glycoproteins .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Fucosylated carbohydrates have been shown to modulate immune responses. In vitro studies revealed that this compound could inhibit the expression of pro-inflammatory cytokines in activated macrophages, suggesting a role in reducing inflammation .

The biological activities of this compound are likely mediated through its interaction with specific receptors on cell surfaces. Fucose residues are known to bind to selectins and other lectins involved in cell adhesion processes. This binding can inhibit leukocyte migration and reduce inflammatory responses .

Case Studies and Research Findings

- Antimicrobial Activity : A study assessed the antibacterial effects of various fucosylated compounds, including this compound. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL against Staphylococcus aureus and Escherichia coli .

- Inhibition of Cytokine Production : In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound led to a marked decrease in TNF-alpha and IL-6 production compared to controls. This suggests its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Synthesis of Carbohydrate Derivatives

Bromo 2,3,4-Tri-O-benzoyl-L-fucopyranose serves as a versatile building block in the synthesis of various carbohydrate derivatives. It is particularly useful in glycosylation reactions due to its ability to act as a glycosyl donor. The compound's bromine atom enhances its reactivity, facilitating the formation of glycosidic bonds with various acceptors.

Key Reactions:

- Glycosylation : The compound can be employed in Koenigs–Knorr glycosylation conditions to produce complex oligosaccharides. For instance, it has been used to synthesize β-gentiobiose derivatives with moderate yields when combined with suitable acceptors .

- Acylation and Protection : The benzoyl groups provide protective functionality that can be selectively removed or modified, allowing for the generation of specific carbohydrate structures .

Biological Research Applications

The compound has been studied for its interactions with various biological systems, particularly in the context of bacterial adhesion and infection.

Inhibition Studies:

- Pseudomonas aeruginosa : Research indicates that derivatives of fucose, including those synthesized from this compound, can act as high-affinity ligands for the LecB lectin in Pseudomonas aeruginosa. This lectin plays a crucial role in bacterial adhesion and biofilm formation. Compounds derived from this compound demonstrated significant inhibitory effects on LecB binding, indicating potential therapeutic applications against infections caused by this pathogen .

Antimicrobial Properties:

- Compounds synthesized from this compound have shown promise as antimicrobial agents. These compounds can enhance the efficacy of existing antibiotics by targeting bacterial adhesion mechanisms .

Therapeutic Potential

The therapeutic applications of this compound derivatives extend into several areas:

Antibody-Drug Conjugates (ADCs):

- The compound is being explored for use in ADCs due to its ability to modify antibodies for targeted drug delivery systems. By attaching therapeutic agents to fucose-containing structures, researchers aim to improve the specificity and efficacy of cancer treatments .

Immunology and Inflammation:

- Studies suggest that fucose derivatives may modulate immune responses and inflammation pathways. This opens avenues for developing treatments for autoimmune diseases and inflammatory conditions through targeted carbohydrate-based therapies .

Case Studies and Research Findings

Propriétés

IUPAC Name |

[(2S,3R,4R,5S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23BrO7/c1-17-21(33-25(29)18-11-5-2-6-12-18)22(34-26(30)19-13-7-3-8-14-19)23(24(28)32-17)35-27(31)20-15-9-4-10-16-20/h2-17,21-24H,1H3/t17-,21+,22+,23-,24?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQXFYBHGDPZCZ-QTDWSHGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23BrO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.